molecular formula C11H8ClFN2O4S B12125983 4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B12125983
M. Wt: 318.71 g/mol
InChI Key: NPXAUSCSXSIRND-UHFFFAOYSA-N
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Description

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and a sulfamoyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of the pyrrole ring followed by oxidation.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction, where the amine group on the pyrrole ring reacts with a sulfonyl chloride derivative.

    Chlorofluorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl moiety may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-2-fluorophenyl)sulfamoyl]benzoic acid
  • 3-[(4-chloro-2-fluorophenyl)sulfamoyl]benzoic acid

Uniqueness

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrrole ring with a sulfamoyl group and a chlorofluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8ClFN2O4S

Molecular Weight

318.71 g/mol

IUPAC Name

4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O4S/c12-7-2-1-3-8(10(7)13)15-20(18,19)6-4-9(11(16)17)14-5-6/h1-5,14-15H,(H,16,17)

InChI Key

NPXAUSCSXSIRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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